molecular formula C7H5BrN4S B13694899 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13694899
M. Wt: 257.11 g/mol
InChI Key: KHTLLKYMGAIWGR-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromopyridyl group. Compounds of this type are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-bromo-2-pyridinecarboxylic acid hydrazide with carbon disulfide and a base to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperature and pH conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromopyridyl group can be reduced to form different substituted derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted thiadiazoles with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-bromo-2-pyridyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-bromo-2-pyridyl)-1,3,4-thiadiazole is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom might also enhance its potential as a precursor for further functionalization.

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

KHTLLKYMGAIWGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

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